molecular formula C13H18N2 B8685105 Acetonitrile, [(1,1-dimethylethyl)(phenylmethyl)amino]- CAS No. 50587-77-4

Acetonitrile, [(1,1-dimethylethyl)(phenylmethyl)amino]-

Cat. No. B8685105
CAS RN: 50587-77-4
M. Wt: 202.30 g/mol
InChI Key: UETGTCWIRYHYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonitrile, [(1,1-dimethylethyl)(phenylmethyl)amino]- is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetonitrile, [(1,1-dimethylethyl)(phenylmethyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, [(1,1-dimethylethyl)(phenylmethyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50587-77-4

Product Name

Acetonitrile, [(1,1-dimethylethyl)(phenylmethyl)amino]-

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-[benzyl(tert-butyl)amino]acetonitrile

InChI

InChI=1S/C13H18N2/c1-13(2,3)15(10-9-14)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3

InChI Key

UETGTCWIRYHYPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC#N)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl(tert-butyl)amine (10.0 g, 61.3 mmol) was dissolved in acetonitrile (100 ml), and bromoacetonitrile (4.5 ml, 64.6 mmol), potassium carbonate (16.9 g, 122.3 mmol) and sodium iodide (9.2 g, 61.4 mmol) were successively added with stirring at room temperature, and the mixture was stirred at the same temperature overnight. The reaction mixture was diluted with saturated aqueous potassium carbonate solution, extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure, and the obtained oil was purified by silica gel column chromatography (ethyl acetate-hexane) to give the title compound (10.8 g, yield 87%) as a pale-yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

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